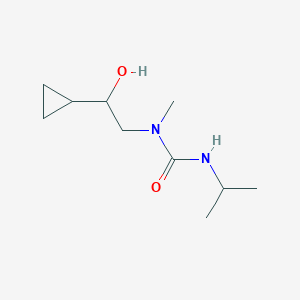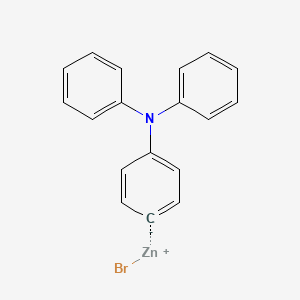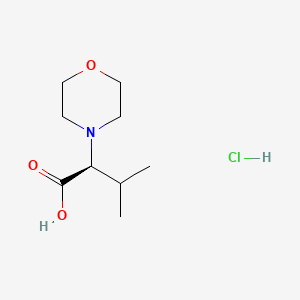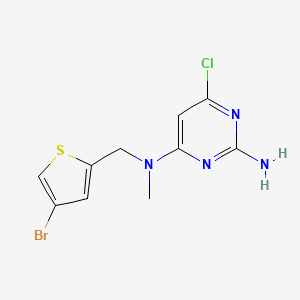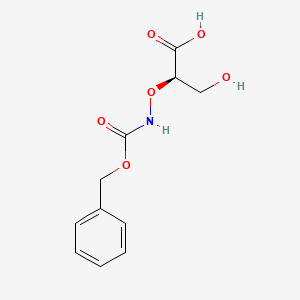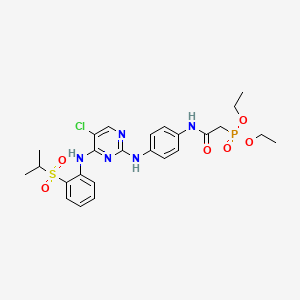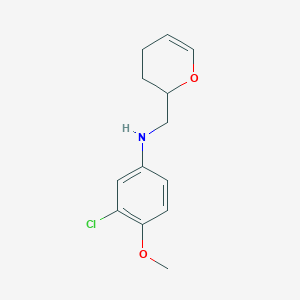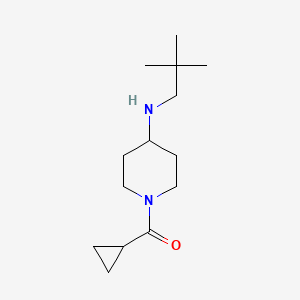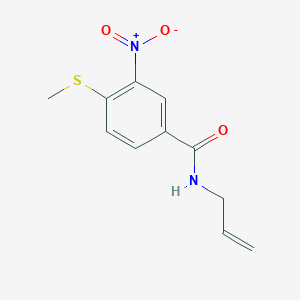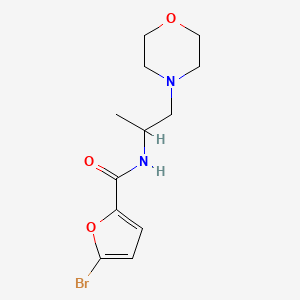
n-Cyclopentyl-2-ureidopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-2-ureidopropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclopentyl group attached to a ureidopropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-ureidopropanamide typically involves the reaction of cyclopentylamine with a suitable isocyanate or carbamate derivative. One common method involves the reaction of cyclopentylamine with 2-isocyanatopropanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopentyl-2-ureidopropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl-2-ureidopropanoic acid.
Reduction: Formation of cyclopentyl-2-aminopropanamide.
Substitution: Formation of various substituted ureidopropanamides depending on the nucleophile used.
Applications De Recherche Scientifique
n-Cyclopentyl-2-ureidopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Cyclopentyl-2-ureidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses . By binding to FPR2, this compound can modulate the receptor’s activity, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclopentyl-2-aminopropanamide
- n-Cyclopentyl-2-methoxypropanamide
- n-Cyclopentyl-2-hydroxypropanamide
Uniqueness
n-Cyclopentyl-2-ureidopropanamide is unique due to its ureido group, which imparts specific chemical and biological properties. This group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in a distinct manner compared to its analogs.
Propriétés
Formule moléculaire |
C9H17N3O2 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-(carbamoylamino)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(11-9(10)14)8(13)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H3,10,11,14) |
Clé InChI |
MVNIRTTXWFDONB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCCC1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


